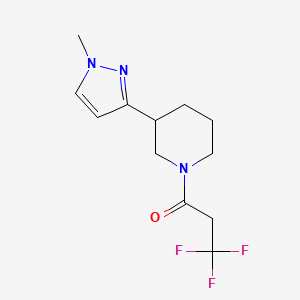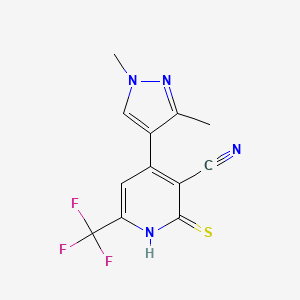
4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(1,3-Dimethyl-1H-pyrazol-4-YL)-2-mercapto-6-(trifluoromethyl)nicotinonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects . The compound also contains a trifluoromethyl group, which is often used in drug design due to its ability to modify the chemical properties of an organic molecule .
Scientific Research Applications
Synthesis and Chemical Properties
- Heterocyclic Compound Synthesis : This chemical has been involved in the synthesis of new fused heterobicyclic nitrogen systems, such as 1,2,4-triazino[3,4-b][1,3,4]thiadiazinones, and pyrazolo[5,1-c]-[1,2,4]triazine-7-carbonitrile, which have potential pharmacological activities. These compounds were synthesized via heterocyclization reactions, showcasing the versatility of the chemical in creating biologically active molecules (Saad, Youssef, & Mosselhi, 2011).
- Antioxidant Evaluation : A study on the condensation of malononitrile with different reagents to synthesize nicotinonitriles showed the chemical's utility in producing compounds with potential antioxidant properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Biological and Pharmacological Activities
- Anticancer Potential : Some newly synthesized compounds derived from the chemical were screened as anticancer agents, showing activity as cytotoxic agents against different cancer cell lines, which highlights its significance in developing new cancer therapies (Saad, Youssef, & Mosselhi, 2011).
- Nitrification Inhibition in Agriculture : Another application outside the direct realm of pharmacology is in agriculture, where derivatives of the chemical structure have been used as nitrification inhibitors to improve nitrogen use efficiency in fertilizers, showcasing environmental and agricultural benefits (Zerulla et al., 2001).
properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4S/c1-6-9(5-19(2)18-6)7-3-10(12(13,14)15)17-11(20)8(7)4-16/h3,5H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUJPNYIPRGRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=C(C(=S)NC(=C2)C(F)(F)F)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2935754.png)
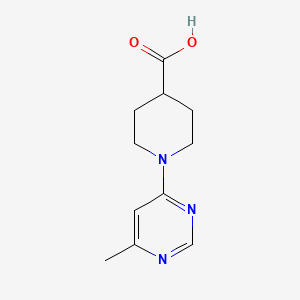
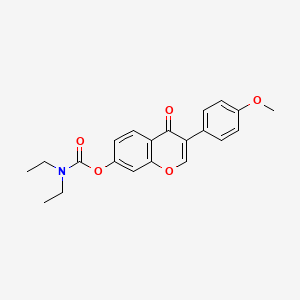
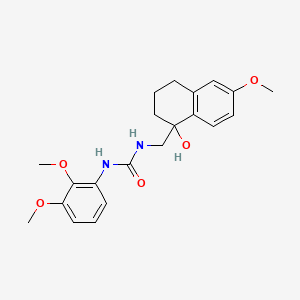
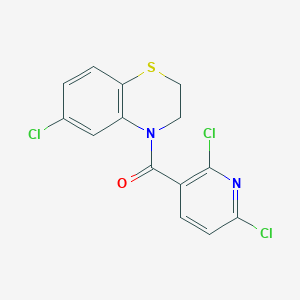
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2935762.png)
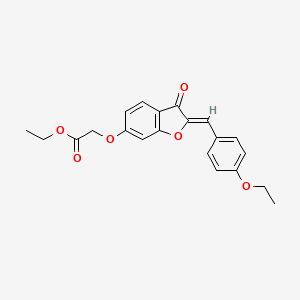
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2935764.png)
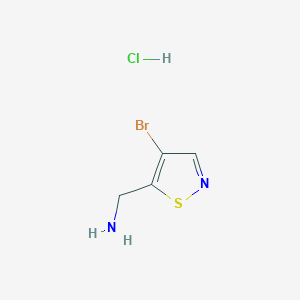
![6-Hydroxy-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B2935769.png)
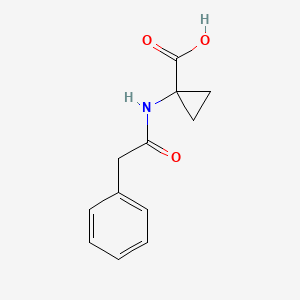
![3-(4-Fluorophenyl)-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2935772.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2935774.png)
